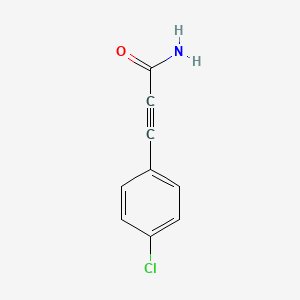![molecular formula C13H19Cl2F3N2 B2758295 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707580-71-9](/img/structure/B2758295.png)
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps:
-
Formation of the Benzyl Intermediate: : The initial step involves the introduction of the trifluoromethyl group to the benzyl ring. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
-
Attachment to Piperidine: : The benzyl intermediate is then reacted with piperidine under basic conditions to form the desired piperidin-4-amine structure. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
-
Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free amine to its dihydrochloride salt form. This is typically done by treating the amine with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can mimic the structure of natural neurotransmitters, potentially modulating receptor activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
4-[2-(Trifluoromethyl)phenyl]piperidine: Similar structure but lacks the amine group.
4-[2-(Trifluoromethyl)benzyl]piperidine: Similar structure but lacks the dihydrochloride salt form.
2-(Trifluoromethyl)benzylamine: Similar benzyl structure but lacks the piperidine ring.
Uniqueness
4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the combination of the trifluoromethyl group, benzyl moiety, and piperidine ring, which collectively contribute to its distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;;/h1-4,18H,5-9,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYAPCBFQIRAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)


![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)

![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2758233.png)
![2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2758234.png)

